

Application Notes and Protocols for Powder Metallurgy Fabrication of Sm₂Co₁₇ Magnets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium-cobalt

Cat. No.: B12055056

[Get Quote](#)

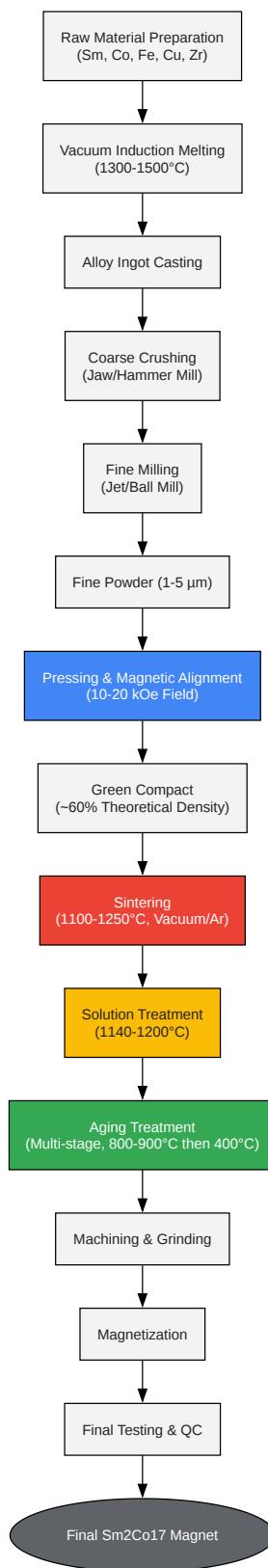
Introduction

Samarium Cobalt (SmCo) magnets are a class of rare-earth permanent magnets known for their high magnetic strength, exceptional temperature stability, and excellent corrosion resistance.^{[1][2]} The Sm₂Co₁₇ type, in particular, offers a high maximum energy product and can operate at temperatures up to 350°C, making it suitable for demanding applications in aerospace, high-temperature motors, automotive sensors, and medical devices.^{[3][4][5]} This document provides a detailed overview of the powder metallurgy process used to fabricate high-performance Sm₂Co₁₇ magnets, intended for researchers and scientists in the field.

The fabrication of Sm₂Co₁₇ magnets is a multi-stage process that begins with precise raw material preparation and culminates in the formation of a dense, magnetically aligned final product.^{[6][7][8]} Key stages include alloy preparation, powder milling, magnetic field alignment, pressing, sintering, and a critical multi-step heat treatment process.^{[6][9][10]}

Experimental Workflow

The overall workflow for the powder metallurgy fabrication of Sm₂Co₁₇ magnets is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Sm₂Co₁₇ magnet fabrication.

Detailed Experimental Protocols

Protocol 1: Alloy Preparation and Powder Production

- Raw Material Preparation:
 - High-purity raw materials are essential for achieving optimal magnetic properties.[6] The primary elements are Samarium (Sm) and Cobalt (Co), with additions of Iron (Fe) to increase magnetization, and Copper (Cu) and Zirconium (Zr) to enhance coercivity and thermal stability.[2][6]
 - Accurately weigh the elements according to the desired stoichiometry. A common composition is $\text{Sm}(\text{Co(bal})\text{Fe(v})\text{Cu(x})\text{Zr(y))z}$, where z is typically between 7.4 and 7.8.[11]
- Melting and Alloying:
 - Place the weighed raw materials into a crucible for a vacuum induction furnace.
 - Evacuate the furnace and backfill with an inert gas, such as argon, to prevent oxidation of the rare-earth elements.[6]
 - Heat the furnace to a temperature between 1300-1500°C to ensure complete melting and homogenization of the alloy.[10]
 - Cast the molten alloy into a mold to form an ingot.
- Crushing and Milling:
 - The cast alloy ingot is brittle and can be crushed into smaller pieces using a jaw crusher or hammer mill.[6]
 - Further reduce the particle size of the crushed alloy into a fine powder using jet milling or ball milling.[1][6] This process is critical as the final particle size directly impacts the magnetic performance.[6]
 - The target average particle size for the fine powder is typically between 1 and 5 microns. [10]

- Handle the powder in an inert atmosphere (e.g., nitrogen or argon) as the fine particles are highly reactive and can spontaneously ignite in air.[7]

Protocol 2: Pressing and Sintering

- Magnetic Field Alignment and Pressing:
 - To produce anisotropic magnets with superior magnetic properties, the fine powder must be aligned in a magnetic field.[9]
 - Place the powder into a die.
 - Apply a strong magnetic field (typically 10,000-20,000 Oe) to align the easy-axis of magnetization of the powder particles.[10]
 - While the field is applied, compact the powder under high pressure (500-1,000 MPa) to form a "green" compact.[10] This process locks in the particle alignment.
 - The green compact typically has a density of around 50-70% of the theoretical density.[9][10]
- Sintering:
 - Carefully place the green compacts into a vacuum or argon-filled furnace.
 - Heat the furnace to a sintering temperature between 1100°C and 1250°C and hold for 1 to 4 hours.[10] This process fuses the powder particles together, resulting in a dense, solid magnet.[6][9]
 - The goal is to achieve near-full density (typically 8.0-8.5 g/cm³).[10]
 - After sintering, the magnet is cooled. For Sm₂Co₁₇, this is often followed immediately by the solution treatment step.

Protocol 3: Heat Treatment

The heat treatment for Sm₂Co₁₇ magnets is more complex than for SmCo₅ and is crucial for developing the desired magnetic properties.[9] It typically involves a three-step process:

sintering, solution treatment, and aging.[1]

- Solution Treatment:

- After sintering, the magnet is heated to a solution annealing temperature, typically between 1140°C and 1200°C.[1][12]
- Hold at this temperature for a specified time (e.g., 2-3 hours) to dissolve any secondary phases and create a homogeneous solid solution.[6][12][13]
- Rapidly quench the magnet to room temperature to preserve this homogeneous structure. [6][12]

- Aging Treatment:

- This is a multi-stage process designed to precipitate a fine cellular microstructure of Sm₂Co₁₇ (1:5) phase within the Sm₂Co₁₇ (2:17) matrix, which is essential for the domain wall pinning mechanism that gives these magnets their high coercivity.[11][12]
- Primary Aging: Reheat the quenched magnet to a temperature between 800°C and 900°C and hold for an extended period (e.g., up to 20-24 hours).[12][13]
- Slow Cooling: Cool the magnet very slowly (e.g., 0.5-2°C/min) to a secondary aging temperature of around 400°C.[12][13] This controlled cooling is critical for developing the correct microstructure.[12]
- Secondary Aging: Hold at the secondary aging temperature (e.g., 400°C) for several hours (e.g., 3-10 hours) before final cooling to room temperature.[13][14]

Protocol 4: Machining and Finalization

- Machining and Finishing:

- Sintered SmCo magnets are extremely hard and brittle.[1][3]
- Use diamond grinding, electrical discharge machining (EDM), or laser cutting to machine the magnets to their final shape and dimensions.[10]

- Magnetization:
 - The finished magnet is placed in a strong magnetic field to magnetize it to saturation. The required field is typically 2-3 times the intrinsic coercivity (Hcj) of the material.[5]
- Testing and Quality Control:
 - Perform magnetic measurements to verify properties such as remanence (Br), coercivity (Hcb and Hcj), and maximum energy product ((BH)max).[6]

Data Presentation: Process Parameters and Properties

Table 1: Typical Alloy Compositions for $\text{Sm}_2\text{Co}_{17}$ Magnets

Element	Purpose	Typical Weight %
Samarium (Sm)	Primary Rare Earth Element	~25%
Cobalt (Co)	Primary Transition Metal	~50%
Iron (Fe)	Increases Magnetic Saturation	15-25%
Copper (Cu)	Aids in Precipitation Hardening	4-8%
Zirconium (Zr)	Refines Microstructure	1.5-3%

Note: Compositions are approximate and vary between grades.

Table 2: Key Powder Metallurgy Process Parameters

Process Step	Parameter	Typical Value	Reference
Milling	Final Powder Size	1 - 5 μm	[10]
Pressing	Alignment Field	10 - 20 kOe	[10]
Compaction Pressure	500 - 1,000 MPa	[10]	
Sintering	Temperature	1100 - 1250 $^{\circ}\text{C}$	[10]
Time	1 - 4 hours	[10]	
Atmosphere	Vacuum or Argon	[10]	
Heat Treatment	Solution Temperature	1140 - 1200 $^{\circ}\text{C}$	[1] [12]
Primary Aging Temp.	800 - 900 $^{\circ}\text{C}$	[10] [12]	
Primary Aging Time	up to 24 hours	[13]	
Cooling Rate	0.5 - 2 $^{\circ}\text{C}/\text{min}$	[12] [13]	
Secondary Aging Temp.	~400 $^{\circ}\text{C}$	[13]	

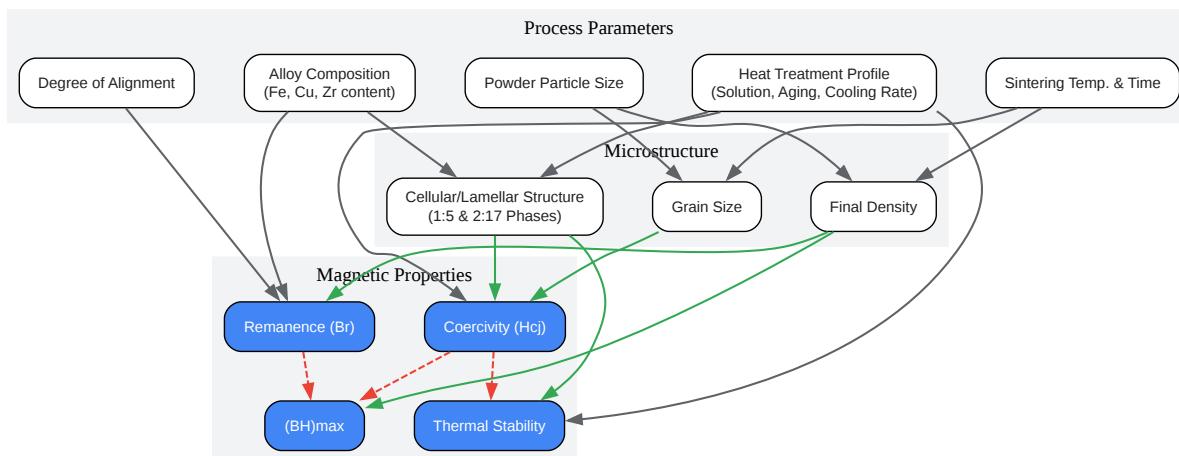
Table 3: Representative Magnetic Properties of Sintered $\text{Sm}_2\text{Co}_{17}$ Magnets

Grade	Remanence (Br) (kGs)	Coercivity (Hcb) (kOe)	Intrinsic Coercivity (Hcj) (kOe)	Max. Energy Product ((BH)max) (MGoe)	Max. Operating Temp. (°C)
YXG-24H	9.5 - 10.2	8.7 - 9.6	≥ 25	22 - 24	350
YXG-26H	10.2 - 10.5	9.4 - 10.0	≥ 25	24 - 26	350
YXG-28H	10.3 - 10.8	9.5 - 10.2	≥ 25	26 - 28	350
XGS30H	10.7 - 11.2	≥ 9.8	≥ 20	28 - 30	≤ 350
XGS32H	11.0 - 11.5	≥ 10.2	≥ 25	30 - 32	≤ 350

(Data
compiled
from various
sources^[3]
^[15])

Process-Property Relationships

The final magnetic properties of $\text{Sm}_2\text{Co}_{17}$ magnets are highly dependent on the precise control of each processing parameter. The diagram below illustrates these critical relationships.



[Click to download full resolution via product page](#)

Caption: Relationship between process parameters and magnetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Samarium Cobalt Magnets | SDM Magnetics Co., Ltd. [sdmmagnetic.com]
- 2. Radial Magnets - We Know Magnets - Unveiling the Power of SmCo Magnets: A Comprehensive Guide to Their Composition, Properties, and Applications [radialmagnet.com]

- 3. Sm₂Co₁₇ Magnets | Permanent Magnet Manufacturer | NGYC [magnet-materials.com]
- 4. Sm₂Co₁₇ Magnet - Newland Magnetics SAS [newlandmagnetics.eu]
- 5. Ningbo Ninggang Permanent Magnetic Materials Co., Ltd. [ngyc.com]
- 6. china-magnet.net [china-magnet.net]
- 7. Magnet Manufacturing Process | How Are Magnets Made [arnoldmagnetics.co.uk]
- 8. mpcomagnetics.com [mpcomagnetics.com]
- 9. revistademetalurgia.revistas.csic.es [revistademetalurgia.revistas.csic.es]
- 10. hsmagnet.com [hsmagnet.com]
- 11. Magnetic Properties and Microstructures of Sintered Sm₂Co₁₇ Alloys With High Knee-Point Coercivity H_K | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 12. US4746378A - Process for producing Sm₂Co₁₇ alloy suitable for use as permanent magnets - Google Patents [patents.google.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. cpsjournals.cn [cpsjournals.cn]
- 15. advancedmagnets.com [advancedmagnets.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Powder Metallurgy Fabrication of Sm₂Co₁₇ Magnets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12055056#powder-metallurgy-process-for-sm2co17-magnet-fabrication]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com